methyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a difluoroethyl group and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable diketone to form the pyrazole ring, followed by halogenation to introduce the iodine atom. The difluoroethyl group can be introduced through a subsequent substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate or iodine dioxide.
Reduction: The compound can be reduced to remove the iodine atom, resulting in the formation of a de-iodinated product.
Substitution: The difluoroethyl group can be substituted with other functional groups, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions, with conditions tailored to the specific reagents used.
Major Products Formed:
Oxidation Products: Iodates, iodine dioxide, and other iodine-containing compounds.
Reduction Products: De-iodinated pyrazole derivatives.
Substitution Products: Derivatives with different functional groups replacing the difluoroethyl moiety.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, methyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate can be employed in the study of enzyme inhibition and receptor binding. Its iodine atom can be useful in radiolabeling studies for tracking biological processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties may offer advantages in various manufacturing processes.
Mechanism of Action
The mechanism by which methyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate: Similar structure but lacks the iodine atom.
Methyl 1-(2,2-dichloroethyl)-4-iodo-1H-pyrazole-5-carboxylate: Similar structure but with chlorine atoms instead of fluorine.
Methyl 1-(2,2-difluoroethyl)-4-bromo-1H-pyrazole-5-carboxylate: Similar structure but with a bromine atom instead of iodine.
Uniqueness: Methyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate is unique due to the presence of both fluorine and iodine atoms, which can impart distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
methyl 2-(2,2-difluoroethyl)-4-iodopyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2IN2O2/c1-14-7(13)6-4(10)2-11-12(6)3-5(8)9/h2,5H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUYPFQBXJRNOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NN1CC(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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